molecular formula C13H15N3OS B5599328 N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide

N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide

Cat. No. B5599328
M. Wt: 261.34 g/mol
InChI Key: KPEHERGHCIGZNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide often involves multistep reactions, starting with the formation of the core thiazole or nicotinamide structures followed by various functionalization reactions. Kalia, Rao, and Kutty (2007) described the synthesis of a molecule incorporating a nicotinoyl moiety and a thiazolidin-4-one ring, which exhibited significant anti-inflammatory activity (Kalia, Rao, & Kutty, 2007). Another approach involved the one-step synthesis of 2-nicotinamido-1,3,4-thiadiazole, highlighting the importance of structural modifications for activity enhancement (Burnett, Johnston, & Green, 2015).

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and potential applications of these compounds. X-ray crystallography, NMR, and computational methods are commonly used for structural elucidation. The crystal structure analysis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, provided insights into its molecular conformation and intermolecular interactions, which are essential for its biological activity (Ye et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide derivatives is influenced by their functional groups. The presence of nicotinamide and thiazole rings offers various sites for chemical modifications and reactions. For example, Nordin et al. (2016) reported unexpected C–S bond cleavage during the hydrazination of a related compound, which led to the synthesis of new products, underscoring the complexity of reactions involving these molecules (Nordin, Ariffin, Daud, & Sim, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are critical for their practical applications. The solubility in particular can be enhanced by the addition of nicotinamide, as demonstrated by Nicoli et al. (2008), who studied the effect of nicotinamide on the transdermal permeation of parabens, showing its potential to increase the solubility of poorly water-soluble molecules (Nicoli, Zani, Bilzi, Bettini, & Santi, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability, and the ability to form complexes, are integral to their functionality. The study by Das and Baruah (2011) on multicomponent crystals of nicotinamide and isonicotinamide with various dicarboxylic acids exemplifies the complexation ability of these compounds, which is essential for their application in crystal engineering and drug formulation (Das & Baruah, 2011).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHERGHCIGZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

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